O-(3,5-dichlorophenyl)hydroxylamine
Overview
Description
O-(3,5-dichlorophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
O-(3,5-dichlorophenyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and research findings.
IUPAC Name : this compound
Molecular Formula : C₆H₄Cl₂N₁O
CAS Number : 755740-10-4
The compound features a hydroxylamine functional group attached to a dichlorophenyl ring, which influences its reactivity and biological properties.
This compound acts primarily as a nucleophile , participating in various chemical reactions such as nucleophilic substitutions. Its ability to form nitrones allows it to engage in cycloaddition reactions, which are significant for synthesizing complex organic molecules.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens:
- Gram-Positive Bacteria : The compound exhibits activity against strains such as Staphylococcus aureus and Enterococcus faecalis. A study indicated that derivatives with the 3,5-dichloro substitution showed enhanced activity compared to their non-chlorinated counterparts .
- Fungal Pathogens : It has also demonstrated effectiveness against drug-resistant fungal strains like Candida auris and Aspergillus fumigatus, suggesting its role in addressing increasing antimicrobial resistance .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. One study reported that derivatives featuring this compound exhibited significant cytotoxicity against A549 human lung cancer cells, indicating potential for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Screening : A comprehensive screening of various derivatives showed that compounds with the 3,5-dichloro substitution had improved efficacy against multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .
- Cytotoxicity Assays : In vitro studies on human cell lines demonstrated that certain derivatives possess cytotoxic properties with favorable selectivity indices, making them promising candidates for drug development .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
O-benzylhydroxylamine | Moderate | Low | Lacks chlorination; lower reactivity |
O-(2,4-dichlorobenzyl)hydroxylamine | High | Moderate | Different chlorination pattern; varied reactivity |
This compound | High | High | Enhanced activity due to specific chlorine positioning |
Properties
IUPAC Name |
O-(3,5-dichlorophenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYDOORDVYWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471352 | |
Record name | O-(3,5-dichlorophenyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99907-90-1 | |
Record name | O-(3,5-dichlorophenyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.